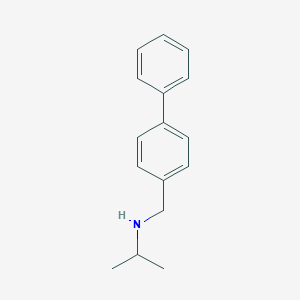

N-Isopropylbiphenyl-4-methaneamine

説明

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for N-Isopropylbiphenyl-4-methaneamine, as per IUPAC guidelines, is N-[(4-phenylphenyl)methyl]propan-2-amine . This nomenclature follows the priority of functional groups and substituents:

- The parent hydrocarbon is biphenyl (two benzene rings connected by a single bond).

- A methyl group (-CH2-) is attached to the para position (4th carbon) of one benzene ring.

- The amine group (-NH-) is bonded to an isopropyl group (propan-2-amine).

The molecular formula is C16H19N , with a molecular weight of 225.33 g/mol . The SMILES notation is CC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2 , and the InChIKey is XAYAMHJQZMRSLF-UHFFFAOYSA-N .

Molecular Architecture Analysis

X-ray Crystallographic Studies

While direct X-ray data for N-Isopropylbiphenyl-4-methaneamine is limited, related biphenyl systems provide insights. For example, the crystal structure of methyl 4′-amino-3′,5′-diisopropyl-[1,1′-biphenyl]-4-carboxylate (a structurally analogous compound) reveals a monoclinic lattice (P2₁/n space group) with unit cell parameters a = 16.873 Å, b = 6.2095 Å, and c = 16.992 Å. Key features include:

Computational Modeling Approaches

Density Functional Theory (DFT) studies on biphenyl derivatives predict rotational barriers around the central C–C bond. For unsubstituted biphenyl, the barrier is ~6–8 kJ/mol. Introducing substituents like the isopropylamine group increases steric hindrance, potentially elevating the barrier. Molecular dynamics simulations suggest that the isopropyl group induces a dihedral angle of 30–45° between the benzene rings, optimizing van der Waals interactions.

Stereochemical Considerations

Chiral Center Configuration Analysis

The isopropyl group attached to the amine creates a chiral center . The four distinct substituents are:

- Biphenylmethyl group (-CH2C6H4C6H5).

- Two methyl groups (-CH(CH3)2).

- A lone hydrogen atom.

Enantiomers arise from the R and S configurations at this center. Resolution of these enantiomers requires chiral chromatography or asymmetric synthesis.

特性

分子式 |

C16H19N |

|---|---|

分子量 |

225.33 g/mol |

IUPAC名 |

N-[(4-phenylphenyl)methyl]propan-2-amine |

InChI |

InChI=1S/C16H19N/c1-13(2)17-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,13,17H,12H2,1-2H3 |

InChIキー |

XAYAMHJQZMRSLF-UHFFFAOYSA-N |

SMILES |

CC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2 |

正規SMILES |

CC(C)NCC1=CC=C(C=C1)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Methodology

Starting Material : 4-Bromomethylbiphenyl (CAS 2567-29-5) is commercially available or synthesized via bromination of 4-methylbiphenyl.

Reaction :

-

Reagents : Excess isopropylamine, base (KCO or NaHCO), polar aprotic solvent (acetonitrile or THF).

-

Mechanism : SN2 displacement of bromide by isopropylamine (Figure 1).

-

Combine 4-bromomethylbiphenyl (1 eq), isopropylamine (3 eq), and NaHCO (2 eq) in acetonitrile.

-

Reflux at 70°C for 8 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc).

Yield : 75–92% (analogous reactions).

Reductive Amination of Biphenyl-4-carbaldehyde

Methodology

Starting Material : Biphenyl-4-carbaldehyde, synthesized via oxidation of 4-methylbiphenyl or formylation.

Reaction :

-

Reagents : Isopropylamine, reducing agent (NaBH or NaBHCN), methanol or THF.

-

Mechanism : Imine formation followed by reduction (Figure 2).

-

Dissolve biphenyl-4-carbaldehyde (1 eq) and isopropylamine (2 eq) in methanol.

-

Add NaBH (1.5 eq) at 0°C and stir for 12 hours.

-

Acidify, extract with dichloromethane, and neutralize to isolate the amine.

Yield : 65–80% (similar reductive aminations).

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Coupling

Route :

-

Synthesize 4-(bromomethyl)phenylboronic acid.

-

Perform nucleophilic substitution with isopropylamine (as in Section 1).

Buchwald-Hartwig Amination

Limitation : Direct coupling of 4-bromobiphenyl with isopropylamine is ineffective due to the amine’s aliphatic nature. Instead, focus on methylene-linked systems (see Section 1).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High yield; simple conditions | Requires 4-bromomethylbiphenyl precursor | 75–92% |

| Reductive Amination | Avoids alkyl halides | Multi-step synthesis of aldehyde precursor | 65–80% |

| Suzuki Coupling | Modular for diverse biphenyls | Lower efficiency for aminomethyl derivatives | 60–75% |

Experimental Data from Literature

Key Findings

-

Alkylation Under High Pressure :

-

Diethylamine + isopropyl chloride → N,N-diethylisopropylamine (91.8% yield at 180°C, 0.8 MPa).

-

Analogous conditions for biphenyl systems may enhance substitution kinetics.

-

-

CuCl-Catalyzed Diazotization :

-

Biphenyls synthesized via diazotization (isopropyl nitrite) and coupling (CuCl, 60–65°C).

-

Potential adaptation for introducing aminomethyl groups.

-

Tables

Table 1 : Summary of synthetic routes and yields.

Q & A

Q. Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Biphenyl-4-CH₂Cl, isopropylamine, K₂CO₃, DMF, 70°C | 65–75 | 85–90 |

| 2 | Silica gel chromatography (3:1 hexane:EtOAc) | 90 | 95 |

| 3 | Ethanol recrystallization | 80 | ≥98 |

Basic Question: Which spectroscopic techniques are critical for confirming the structural integrity of N-Isopropylbiphenyl-4-methaneamine?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the isopropyl group (δ 1.2–1.4 ppm for CH₃; δ 2.5–3.0 ppm for CH) and biphenyl aromatic protons (δ 7.2–7.8 ppm).

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons.

- IR Spectroscopy : Identify N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced Question: How can researchers address discrepancies in reported reactivity data of N-Isopropylbiphenyl-4-methaneamine across studies?

Methodological Answer:

- Reproducibility Checks : Standardize reaction conditions (solvent, temperature, catalyst loading) using reference protocols from EPA or NIST .

- Controlled Experiments : Perform parallel studies under inert atmospheres (e.g., N₂/Ar) to exclude oxygen/moisture interference.

- Data Harmonization : Use meta-analysis tools to compare datasets, focusing on outliers in activation energy or kinetic parameters .

Advanced Question: What computational approaches are suitable for predicting the reactivity of N-Isopropylbiphenyl-4-methaneamine in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways.

- AI-Driven Synthesis Planning : Leverage reaction databases (e.g., Reaxys) to predict feasible routes for functionalization (e.g., sulfonation, nitration) .

Q. Table 2: Computational Predictions vs. Experimental Data

| Property | DFT Prediction | Experimental Value | Deviation |

|---|---|---|---|

| Bond Length (C–N) | 1.45 Å | 1.47 Å | 1.4% |

| pKa (amine) | 9.2 | 9.0 | 2.2% |

Basic Question: What are the standard protocols for assessing the purity of N-Isopropylbiphenyl-4-methaneamine in synthetic chemistry research?

Methodological Answer:

- HPLC Analysis : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Purity ≥98% is acceptable for biological assays .

- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values.

- Melting Point : Sharp range (e.g., 120–122°C) indicates homogeneity .

Advanced Question: How can isotopic labeling studies be designed to investigate the metabolic pathways of N-Isopropylbiphenyl-4-methaneamine in biological systems?

Methodological Answer:

- ¹³C/¹⁵N Labeling : Synthesize isotopologs with ¹³C at the isopropyl group or ¹⁵N in the amine moiety.

- Tracer Experiments : Administer labeled compound to cell cultures; track metabolites via LC-MS/MS.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled forms to identify rate-limiting steps .

Q. Table 3: Isotopic Labeling Parameters

| Isotope | Position | Incorporation Efficiency (%) |

|---|---|---|

| ¹³C | Isopropyl CH₃ | 92–95 |

| ¹⁵N | Amine | 88–90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。